4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
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Overview
Description
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a complex organic compound with the molecular formula C23H26BF2NO3 and a molecular weight of 413.27 g/mol . This compound is primarily used in organic synthesis as an intermediate or reagent. It is involved in the preparation of various fluorinated organic compounds, including pharmaceuticals, agrochemicals, coatings, and dyes .
Preparation Methods
The synthesis of 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves multiple steps and requires advanced organic synthesis techniques . The process generally includes the following steps:
Formation of the cyclopropyl group: This step involves the cyclopropanation of an appropriate precursor.
Introduction of the fluorine atoms: Fluorination is achieved using specific fluorinating agents under controlled conditions.
Attachment of the dioxaborolan group: This step involves the formation of the boronate ester using pinacol and boron reagents.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce costs .
Chemical Reactions Analysis
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Oxidation and reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling reactions: The boronate ester group makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group, in particular, allows it to undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds . The fluorine atoms enhance the compound’s reactivity and stability, making it suitable for various applications .
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide include:
N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide: This compound also contains a boronate ester group and is used in similar coupling reactions.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolan: Another boronate ester compound used in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it versatile for various applications .
Properties
Molecular Formula |
C23H26BF2NO3 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
4-cyclopropyl-2-fluoro-N-[5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H26BF2NO3/c1-13-18(24-29-22(2,3)23(4,5)30-24)11-16(25)12-20(13)27-21(28)17-9-8-15(10-19(17)26)14-6-7-14/h8-12,14H,6-7H2,1-5H3,(H,27,28) |
InChI Key |
KISWCCLNHIKZNX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)NC(=O)C3=C(C=C(C=C3)C4CC4)F)F |
Origin of Product |
United States |
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